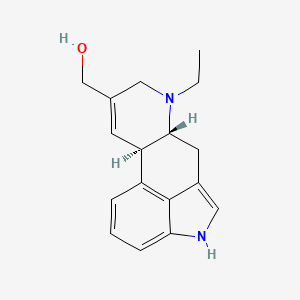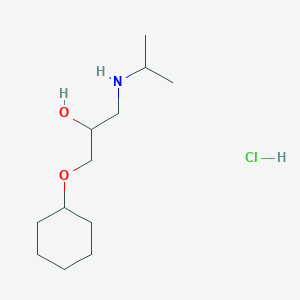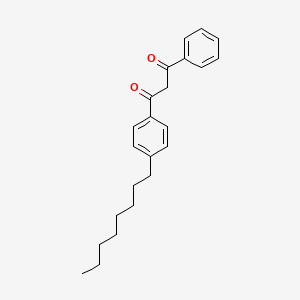![molecular formula C15H23NO3 B14504106 Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate CAS No. 63927-43-5](/img/structure/B14504106.png)
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate is an organic compound that features a phenoxy group, an aminoethyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 4-(2-aminoethyl)phenol with ethyl 3-methylbutanoate under specific conditions to form the desired product. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the product.
化学反应分析
Types of Reactions
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, leading to a cascade of biochemical reactions. The phenoxy group may enhance the compound’s binding affinity to its targets, while the ester group can undergo hydrolysis to release active metabolites.
相似化合物的比较
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can be compared with similar compounds such as:
4-(2-aminoethyl)phenol: Lacks the ester group, making it less versatile in certain reactions.
Ethyl 3-methylbutanoate: Lacks the phenoxy and aminoethyl groups, limiting its biological activity.
Phenoxyacetic acid derivatives: Share the phenoxy group but differ in their functional groups, leading to different chemical and biological properties.
属性
CAS 编号 |
63927-43-5 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC 名称 |
ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate |
InChI |
InChI=1S/C15H23NO3/c1-4-18-15(17)14(11(2)3)19-13-7-5-12(6-8-13)9-10-16/h5-8,11,14H,4,9-10,16H2,1-3H3 |
InChI 键 |
PFNVKGQJRRJPNQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(C)C)OC1=CC=C(C=C1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


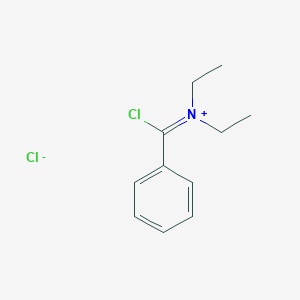
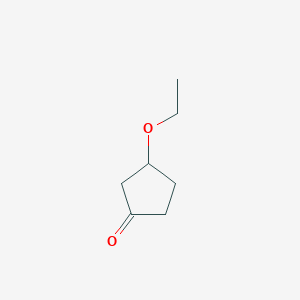
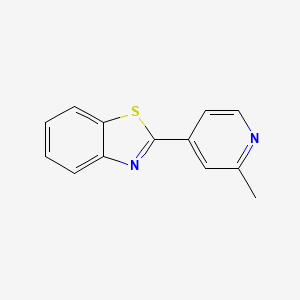
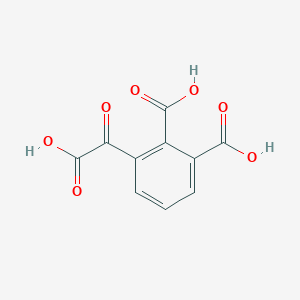
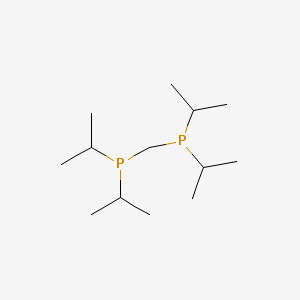
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)

![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
